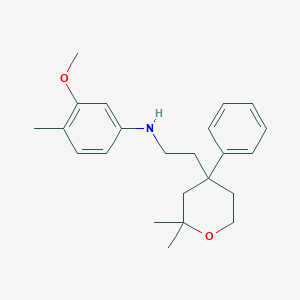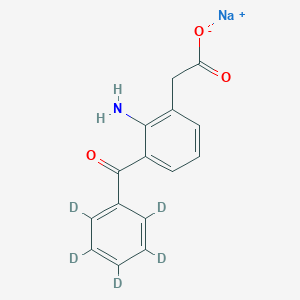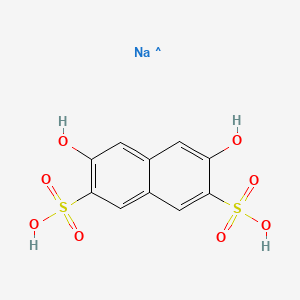
3,6-Dihydroxynaphthalene-2,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydroxynaphthalene-2,7-disulfonic acid is an organic compound with the molecular formula C10H8O8S2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its solubility in water and its applications in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives followed by hydroxylation. One common method includes the sulfonation of naphthalene with sulfuric acid to produce naphthalene-2,7-disulfonic acid, which is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl groups at the 3 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where naphthalene is first sulfonated and then subjected to controlled hydroxylation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form naphthalene derivatives with fewer oxygen functionalities.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products:
Oxidation: Products include naphthoquinones.
Reduction: Products include dihydroxynaphthalenes.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
3,6-Dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent.
作用機序
The mechanism of action of 3,6-Dihydroxynaphthalene-2,7-disulfonic acid involves its ability to form stable complexes with metal ions and organic molecules. The hydroxyl and sulfonic acid groups facilitate interactions with various molecular targets, leading to its effectiveness in applications such as staining and chelation. The pathways involved include coordination chemistry and hydrogen bonding .
類似化合物との比較
- 1,8-Dihydroxynaphthalene-3,6-disulfonic acid
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid
Comparison: 3,6-Dihydroxynaphthalene-2,7-disulfonic acid is unique due to the specific positions of its hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. Compared to its isomers, it may exhibit different solubility, stability, and interaction profiles with other molecules .
特性
分子式 |
C10H8NaO8S2 |
|---|---|
分子量 |
343.3 g/mol |
InChI |
InChI=1S/C10H8O8S2.Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;/h1-4,11-12H,(H,13,14,15)(H,16,17,18); |
InChIキー |
WZCUTQZDUZZQSZ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
関連するCAS |
51690-40-5 7153-21-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)


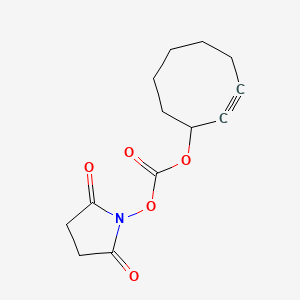
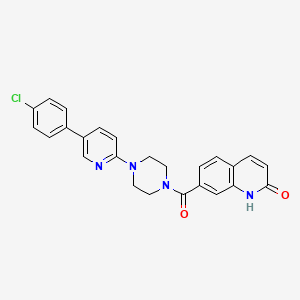
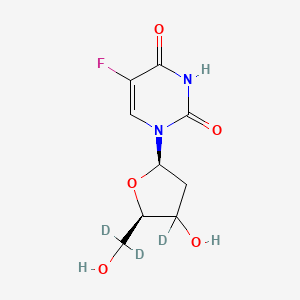
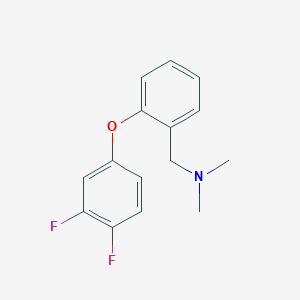
![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
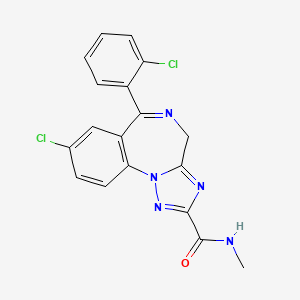
![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
